Glomecidin

Descripción

Contextualization of Glomecidin as a Cyclic Tetrapeptide within Natural Product Discovery

This compound is classified as a cyclic tetrapeptide, a type of oligopeptide, and represents a notable natural product nih.govresearchgate.netnih.gov. Natural products, especially those derived from microorganisms, have historically served as a prolific source of bioactive molecules, including antimicrobial, anticancer, and immunosuppressive agents nih.gov. Cyclic peptides, in particular, constitute an important class of nonribosomal peptides (NRPs) due to their advantageous pharmacological properties, such as enhanced cell permeability and increased resistance to proteases, making them attractive candidates in drug discovery efforts nih.gov. The discovery of such compounds often involves overcoming challenges related to cryptic biosynthetic gene clusters, low production titers, and complex purification processes nih.gov.

Historical Overview of this compound Discovery and Initial Characterization

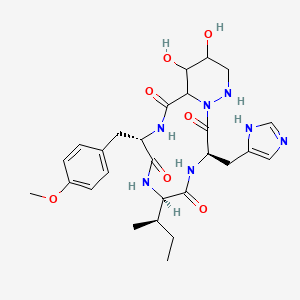

This compound was first reported as a "novel antifungal cyclic tetrapeptide" in a publication by Kunihiro and colleagues in 2003 researchgate.netnih.govsoeagra.comresearchgate.net. This discovery emerged from the screening of culture broths for new antifungal compounds. This compound was specifically isolated from the culture broth of Streptomyces lavendulae H698 SY2 researchgate.netnih.govsoeagra.com. Initial characterization focused on its antifungal activity and the elucidation of its chemical structure, confirming its identity as a cyclic tetrapeptide researchgate.netnih.gov. The chemical formula of this compound is C27H37N7O7 nih.gov. Its detailed chemical structure is identified as (3R,6R,9S)-6-[(2R)-butan-2-yl]-13,14-dihydroxy-3-(1H-imidazol-5-ylmethyl)-9-[(4-methoxyphenyl)methyl]-1,4,7,10,16-pentazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone nih.gov.

Significance of Streptomyces lavendulae as a Producer Organism for this compound

The producer organism for this compound is Streptomyces lavendulae nih.govresearchgate.netnih.govsoeagra.comresearchgate.net. The genus Streptomyces is globally recognized as a powerhouse in natural product chemistry, being a primary source of secondary metabolites, including a vast array of antibiotics and other biologically active compounds researchgate.netwikipedia.orgnih.gov. These filamentous, Gram-positive soil bacteria are estimated to produce approximately 75% of all commercially and medically useful antibiotics wikipedia.orgnih.gov. Streptomyces lavendulae, initially isolated from soil in 1916, is found worldwide and is known to produce several antibiotics beyond this compound, such as ileumycin, mitomycin C, eurymycin, SL-1 pigment, and saframycin A, with production varying based on the composition of the induction medium researchgate.netresearchgate.netwikipedia.org.

Academic Research Trajectories and Motivations for this compound Investigation

Academic research into this compound is primarily driven by its identified antifungal properties, positioning it as a potential lead for developing new agents against fungal infections researchgate.netnih.govsoeagra.com. The broader motivation for investigating natural products like this compound stems from the continuous demand for novel bioactive compounds, particularly in response to the increasing prevalence of fungal infections and the global challenge of antibiotic resistance nih.govnih.gov. Researchers are motivated to explore microbial diversity, especially from prolific genera like Streptomyces, to uncover new chemical entities nih.gov. Furthermore, the unique structural characteristics of cyclic peptides, such as their enhanced stability and cell permeability, make them attractive targets for in-depth study and potential drug development nih.gov. Academic investigations also aim to overcome the inherent challenges in natural product discovery, including the identification of novel structures, elucidation of their biological activities, and understanding their complex biosynthetic pathways nih.gov.

Propiedades

Fórmula molecular |

C27H37N7O7 |

|---|---|

Peso molecular |

571.6 g/mol |

Nombre IUPAC |

(3R,6R,9S)-6-[(2R)-butan-2-yl]-13,14-dihydroxy-3-(1H-imidazol-5-ylmethyl)-9-[(4-methoxyphenyl)methyl]-1,4,7,10,16-pentazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C27H37N7O7/c1-4-14(2)21-25(38)32-19(10-16-11-28-13-29-16)27(40)34-22(23(36)20(35)12-30-34)26(39)31-18(24(37)33-21)9-15-5-7-17(41-3)8-6-15/h5-8,11,13-14,18-23,30,35-36H,4,9-10,12H2,1-3H3,(H,28,29)(H,31,39)(H,32,38)(H,33,37)/t14-,18+,19-,20?,21-,22?,23?/m1/s1 |

Clave InChI |

NNIBMMQVFDWAAF-ABHIBMEJSA-N |

SMILES isomérico |

CC[C@@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N2C(C(C(CN2)O)O)C(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)OC)CC4=CN=CN4 |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)N2C(C(C(CN2)O)O)C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)OC)CC4=CN=CN4 |

Sinónimos |

glomecidin |

Origen del producto |

United States |

Isolation and Production Methodologies for Glomecidin

Cultivation and Fermentation Strategies for Streptomyces lavendulae in Glomecidin Biosynthesis

The biosynthesis of this compound is dependent on the successful cultivation of Streptomyces lavendulae, a species of soil-dwelling bacteria known for its ability to produce a wide array of biologically active secondary metabolites. wikipedia.org The production of this compound, like other antibiotics from this species, is highly influenced by the specific cultural conditions. researchgate.net

Effective fermentation begins with establishing optimal physical and chemical parameters for bacterial growth and metabolite production. Studies on S. lavendulae have identified key conditions for robust growth, which are foundational for this compound biosynthesis. The bacterium exhibits optimal growth at a temperature of 37°C (with a viable range of 20°C to 43°C) and a neutral pH of 7.0 (with a range of 5.0 to 8.0). wikipedia.org

A general procedure for cultivation involves preparing a seed culture which is then used to inoculate a larger volume of production medium. The fermentation is carried out in flasks on a rotary shaker to ensure adequate aeration and mixing, with incubation proceeding for several days under controlled temperatures. google.comnih.gov

Table 1: Optimized Fermentation Parameters for S. lavendulae

| Parameter | Condition | Source |

|---|---|---|

| Producing Organism | Streptomyces lavendulae | nih.govresearchgate.net |

| Optimal Temperature | 37°C | wikipedia.org |

| Optimal pH | 7.0 | wikipedia.org |

| Favorable Medium Component | Fish Meal Extract | researchgate.net |

| Common Carbon Sources | Glucose, Fructose, Arabinose | wikipedia.org |

| Peak Production Time | 2–4 days | researchgate.net |

Advanced Techniques for this compound Isolation from Complex Biological Matrices

Following fermentation, this compound must be isolated from a complex mixture containing residual media components, bacterial cells (mycelia), and other secreted metabolites. This process requires a multi-step purification strategy to achieve a high degree of purity.

The initial step typically involves the separation of the liquid culture broth from the bacterial mycelia, usually accomplished by filtration. The subsequent extraction of the active compound is commonly performed using solvent extraction. For many secondary metabolites from Streptomyces, this involves using a solvent such as ethyl acetate (B1210297) to extract the compound from the filtered supernatant. taylorfrancis.com The organic phase, now containing this compound, is then separated and concentrated.

Further purification relies on advanced chromatographic techniques that separate molecules based on properties like polarity, size, or charge. nih.gov While specific protocols for this compound are proprietary, the purification of similar compounds from Streptomyces provides a template. Techniques such as Thin Layer Chromatography (TLC) and High-Pressure Liquid Chromatography (HPLC) are standard methods for purifying antibiotics from S. lavendulae fermentation cultures. nih.gov Column chromatography, using stationary phases like silica (B1680970) gel or Sephadex, is another widely used method for the fractionation and purification of natural products from crude extracts. mdpi.comnih.gov

Table 2: General Protocol for this compound Isolation

| Step | Technique | Purpose | Source |

|---|---|---|---|

| 1. Initial Separation | Filtration | Separate mycelia from liquid fermentation broth. | taylorfrancis.com |

| 2. Extraction | Solvent Extraction (e.g., with Ethyl Acetate) | Transfer this compound from the aqueous broth to an organic solvent. | taylorfrancis.com |

| 3. Concentration | Evaporation | Remove the solvent to obtain a crude extract. | taylorfrancis.com |

| 4. Purification | Chromatography (e.g., HPLC, Column Chromatography) | Separate this compound from other compounds in the extract. | nih.govmdpi.com |

Optimization of this compound Fermentation Yields through Microbial Engineering Approaches

To enhance the production of valuable secondary metabolites like this compound, microbial engineering of the producing Streptomyces strain is a powerful strategy. taylorfrancis.com A significant challenge in the industrial fermentation of filamentous actinomycetes is their mycelial lifestyle, which can lead to the formation of dense pellets and highly viscous broths, impeding nutrient and oxygen transfer and limiting growth and productivity. nih.govmdpi.com

Morphological engineering offers a solution to this problem. This approach involves modifying the genetics of the organism to alter its growth morphology. A key target for this strategy in Streptomyces is the ssgA gene, a cell-division activator protein. mdpi.com Controlled overexpression of the ssgA gene has been shown to induce fragmentation of the mycelial clumps. nih.govnih.gov This change in morphology from large pellets to smaller, dispersed fragments results in significantly improved growth rates and shorter fermentation times. nih.gov

This technique has proven effective in various Streptomyces species. For instance, in S. coelicolor and S. lividans, enhanced expression of ssgA led to faster growth in batch fermentations. nih.gov Crucially, this improved growth can be directly linked to higher product yields. In an industrial context, the application of this technology to S. lividans resulted in a twofold increase in the production of a secreted enzyme. nih.gov Applying similar morphological engineering strategies to Streptomyces lavendulae holds the potential to significantly boost the fermentation yield of this compound, making its production more efficient and commercially viable. nih.gov

Table 3: Morphological Engineering of Streptomyces for Enhanced Yield

| Concept | Description | Outcome | Source |

|---|---|---|---|

| The Challenge | Filamentous growth leads to pellet formation and high viscosity in submerged cultures. | Hinders mass transfer, limits growth and productivity. | nih.govmdpi.com |

| The Approach | Morphological engineering via controlled overexpression of the ssgA morphogene. | Induces fragmentation of mycelial clumps. | nih.govnih.gov |

| The Result | More dispersed growth morphology. | Enhanced growth rates, shorter fermentation times, and increased product yields (e.g., twofold increase in enzyme production by S. lividans). | nih.govnih.gov |

Structural Elucidation of Glomecidin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Glomecidin Structure Determination

NMR spectroscopy is a powerful tool for elucidating the structures of organic compounds, providing insights into the arrangement of atoms within a molecule based on the magnetic properties of their nuclei. weebly.comjchps.com For this compound, various NMR techniques have been employed to piece together its cyclic tetrapeptide structure. researchgate.netresearchgate.net

One-Dimensional NMR Analysis (e.g., 1H-NMR, 13C-NMR)

One-dimensional NMR experiments, such as 1H-NMR and 13C-NMR, provide fundamental information about the types and chemical environments of hydrogen and carbon atoms in the this compound molecule. caltech.edujchps.com

1H-NMR: This technique reveals the number of distinct hydrogen environments and their relative populations, as well as coupling patterns that indicate adjacent protons. jchps.comhmdb.cadrugbank.com Analysis of the chemical shifts and splitting patterns in the 1H-NMR spectrum of this compound provides clues about the presence of different types of protons, such as those in amino acid residues, aliphatic chains, or aromatic rings. While specific 1H NMR data for this compound were not extensively detailed in the search results, the general application of this technique involves analyzing signals to determine the number and types of protons and their connectivity through spin-spin coupling. jchps.com

13C-NMR: This technique provides information about the carbon skeleton of the molecule, showing the number of distinct carbon environments. hmdb.cadrugbank.comresearchgate.netnih.gov Analysis of 13C chemical shifts can indicate the hybridization state of carbon atoms and the presence of functional groups like carbonyls, aromatic carbons, and aliphatic carbons. nih.gov Similar to 1H-NMR, detailed 13C NMR data for this compound were not provided, but the method is crucial for mapping the carbon framework. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide correlation information between different nuclei, allowing for the establishment of through-bond and through-space connectivities. nd.eduethz.ch These techniques are essential for assembling the individual components identified in 1D NMR into a complete structure. weebly.com

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through one, two, or three bonds. nd.edusdsu.edu This helps in identifying spin systems, which are groups of connected protons within the molecule. By tracing correlations in the COSY spectrum, researchers can determine the connectivity of adjacent amino acid residues within the cyclic peptide chain. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Correlation): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). sdsu.eduhmdb.cacolumbia.edunih.govnih.gov This is vital for assigning proton signals to their corresponding carbon atoms, simplifying the interpretation of both 1H and 13C NMR spectra. sdsu.educolumbia.edu An edited HSQC can further distinguish between CH, CH2, and CH3 groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds, and sometimes four bonds, through coupling. sdsu.educolumbia.edunih.gov These long-range correlations are particularly useful for connecting different spin systems identified by COSY and HSQC, and for establishing the connectivity across heteroatoms or quaternary carbons. sdsu.edunih.gov HMBC data is crucial for confirming proposed structures and determining the sequence of amino acids in a peptide. sdsu.eduresearchgate.net

Advanced NMR Approaches for Stereochemical Assignments

Determining the stereochemistry of chiral centers within this compound is critical for defining its complete structure and biological activity. While specific advanced NMR methods used for this compound's stereochemistry were not detailed in the search results, general approaches include:

Analysis of coupling constants: Vicinal coupling constants (3JHH) in 1H NMR can provide information about the dihedral angles between coupled protons, which is related to the conformation and relative stereochemistry.

Chiral auxiliary or derivatization methods: Reacting the molecule with a chiral reagent can create diastereomers that have distinct NMR spectra, allowing for the assignment of absolute configuration.

Comparison with known compounds: Comparing the NMR data of this compound or its fragments with those of compounds with established stereochemistry can help in assigning stereocenters. researchgate.net

Molecular modeling and NOESY constraints: Combining NMR data, particularly NOESY correlations, with computational methods can help in determining the preferred conformation and relative stereochemistry. rsc.org

Mass Spectrometry (MS) Techniques in this compound Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis. labster.comuniv-tiaret.dz MS techniques have been applied in the structural elucidation of this compound. researchgate.netthieme-connect.comresearchgate.netcaltech.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS provides accurate mass measurements, typically to several decimal places. chromatographyonline.combioanalysis-zone.comlabmanager.comuni-rostock.de This high mass accuracy allows for the determination of the elemental composition or molecular formula of the intact molecule (molecular ion) and its fragments. chromatographyonline.combioanalysis-zone.comuni-rostock.de By comparing the experimentally determined accurate mass with calculated masses for possible elemental compositions, the molecular formula of this compound (C27H37N7O7) was determined. nih.gov HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. chromatographyonline.combioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS), also known as MS2 or MSn, involves the fragmentation of selected ions and the analysis of the resulting fragment ions. chromatographyonline.comnih.gov This technique provides detailed structural information by breaking down the molecule into smaller, characteristic pieces. chromatographyonline.comnih.govresearchgate.net

In the case of peptides like this compound, MS/MS is particularly useful for determining the amino acid sequence. Fragmentation of peptide ions typically occurs along the peptide backbone, producing characteristic fragment ions (e.g., b-ions and y-ions) that correspond to sequence-specific fragments. nih.gov Analysis of the MS/MS fragmentation pattern of this compound allows researchers to deduce the sequence of the amino acid residues and confirm the cyclic nature of the peptide. researchgate.netresearchgate.netnih.gov Different fragmentation techniques within MS/MS, such as Collision-Induced Dissociation (CID), can yield complementary fragmentation patterns, aiding in comprehensive structural characterization. nih.gov

Ancillary Spectroscopic Methods for this compound Structural Confirmation

The structural confirmation of this compound relied on the application of several ancillary spectroscopic methods, which provided crucial data regarding its functional groups, chromophoric systems, and absolute stereochemistry. researchgate.netlibretexts.orgresearchgate.net These techniques complemented primary methods such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy in establishing the complete molecular architecture. jst.go.jpresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. libretexts.orgitwreagents.comthermofisher.comanalysis.rsphcogj.com Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. Analysis of these bands provides insights into the types of bonds and functional moieties within the compound. libretexts.orgitwreagents.comphcogj.com

FTIR spectroscopy was employed in the structural elucidation of this compound. researchgate.net While the specific details of the FTIR spectrum of this compound were not available in the consulted sources, a typical FTIR analysis for a peptide like this compound would involve identifying characteristic absorption bands corresponding to amide stretches (Amide I and Amide II bands), N-H stretches, C-H stretches, and potentially bands from any side-chain functional groups present (e.g., hydroxyl, aromatic rings). analysis.rs These characteristic frequencies help confirm the presence of peptide bonds and other key functionalities within the molecule.

Typical FTIR Absorption Bands for Peptides

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Amide I (C=O stretch) | 1600-1700 |

| Amide II (N-H bend, C-N stretch) | 1500-1600 |

| N-H stretch (amides) | 3200-3500 |

| C-H stretch (aliphatic) | 2850-2960 |

| O-H stretch (if present) | 3200-3600 |

Note: Specific peak positions within these ranges are influenced by hydrogen bonding and the local chemical environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to detect the presence of chromophores – functional groups or systems of conjugated double bonds that absorb light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.orgitwreagents.comnumberanalytics.com By measuring the absorbance of a sample at different wavelengths, a UV-Vis spectrum is obtained, displaying absorption maxima (λmax) and their intensities. libretexts.orgnumberanalytics.com This information can indicate the presence and nature of conjugated systems or aromatic rings within the molecule. numberanalytics.comslideshare.net

UV-Vis absorption spectroscopy was one of the spectroscopic methods used in the structural elucidation of this compound. libretexts.orgresearchgate.net Although the specific UV-Vis data for this compound, such as its λmax values and molar absorptivity, were not detailed in the consulted literature, the presence of certain amino acid residues (like tyrosine or tryptophan, if they are part of this compound's structure) or other conjugated systems would give rise to characteristic absorption bands in the UV region. Analysis of these bands would provide supportive evidence for the presence of such chromophores.

Typical UV-Vis Absorption for Common Chromophores in Peptides

| Chromophore | Typical λmax (nm) |

| Peptide bond (n→π*) | ~210 |

| Phenylalanine | ~257 |

| Tyrosine | ~274 |

| Tryptophan | ~280 |

Note: These values can be influenced by the solvent and the molecular environment.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is a powerful technique that provides a three-dimensional picture of the atomic and molecular structure of a crystalline compound. nih.govpatnawomenscollege.inmemtein.com By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density can be mapped, allowing for the determination of atomic positions, bond lengths, bond angles, and ultimately, the complete molecular structure, including absolute stereochemistry if anomalous scattering is utilized. patnawomenscollege.inmemtein.com This technique is considered a definitive method for structural confirmation when suitable crystals can be obtained. nih.gov

Single-crystal X-ray diffraction was utilized in the structural elucidation of this compound, contributing to the confirmation of its structure and the determination of its absolute stereochemistry. researchgate.netlibretexts.orgresearchgate.netmemtein.com While the specific crystallographic data (e.g., crystal system, space group, unit cell dimensions, R-factors) for this compound were not available in the provided search results, obtaining a high-quality crystal and performing X-ray diffraction analysis would have provided unambiguous confirmation of the connectivity and the spatial arrangement of atoms, including the configuration at chiral centers.

Typical Data Reported in X-ray Crystallography for Structure Elucidation

| Parameter | Description |

| Crystal System | The shape of the unit cell (e.g., cubic, tetragonal, orthorhombic) |

| Space Group | Describes the symmetry elements of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the edges and angles of the unit cell |

| Resolution (Å) | The level of detail in the electron density map |

| R-factor | A measure of agreement between the observed and calculated diffraction data (lower values indicate a better fit) |

| Absolute Structure Parameter (Flack parameter) | Indicates the correctness of the assigned absolute configuration |

Note: Specific values for these parameters are unique to each crystal structure.

Integrated Spectroscopic Data Interpretation and Structure Building for this compound

The complete structural elucidation of this compound was achieved through the integrated interpretation of data obtained from various spectroscopic techniques, including HRMS, NMR, FTIR, UV-Vis, and single-crystal X-ray diffraction, along with methods like Marfey's method and chiral-phase HPLC analysis. jst.go.jpresearchgate.netresearchgate.netlibretexts.orgresearchgate.net

Initially, HRMS would provide the accurate molecular weight and elemental composition, suggesting the molecular formula. researchgate.net NMR spectroscopy (including 1D and 2D experiments like 1H NMR, 13C NMR, COSY, HSQC, and HMBC) would be crucial for determining the connectivity of atoms and identifying different structural fragments within the molecule. researchgate.net FTIR and UV-Vis spectroscopy would provide complementary information about the presence of specific functional groups and chromophores, supporting the interpretations from NMR and MS data. researchgate.netlibretexts.orgitwreagents.comanalysis.rsphcogj.comnumberanalytics.comslideshare.net

The combination of these spectroscopic datasets allows chemists to piece together the planar structure of this compound. However, for complex molecules with multiple chiral centers like peptides, determining the relative and absolute stereochemistry is critical. Techniques such as Marfey's method and chiral-phase HPLC analysis are typically used to determine the configuration of the amino acid residues after hydrolysis. researchgate.net Finally, single-crystal X-ray diffraction, when successful, provides the most definitive confirmation of the entire three-dimensional structure, including the absolute configuration of all stereocenters. researchgate.netnih.govpatnawomenscollege.inmemtein.com

The integrated analysis of all these data sets allowed researchers to build and confirm the complete structure of this compound, identifying it as a novel antifungal cyclic tetrapeptide. jst.go.jprsc.organnualreviews.org

Biosynthetic Pathway Elucidation of Glomecidin

Identification of the Glomecidin Biosynthetic Gene Cluster (BGC)

Biosynthetic gene clusters (BGCs) are contiguous sets of genes in a genome that together encode the enzymes and regulatory proteins required for the biosynthesis of a specialized metabolite. nih.govnih.gov Identifying these clusters is the foundational step in understanding the biosynthesis of a compound like this compound. Computational tools play a key role in this process by scanning genome sequences for hallmark genes and domains associated with known biosynthetic machinery, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.govfrontiersin.org Databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) serve as valuable resources, containing curated information on known BGCs and allowing for comparison and identification of similar clusters in newly sequenced genomes. nih.govsecondarymetabolites.orgsecondarymetabolites.orgsecondarymetabolites.org

Genomic Sequencing and Bioinformatics Approaches in BGC Analysis (e.g., antiSMASH, RAST)

Genomic sequencing provides the raw data necessary for identifying BGCs. Once a genome is sequenced, bioinformatics tools are employed for analysis. antiSMASH (antibiotics and Secondary Metabolites Analysis Shell) is a widely used tool for predicting BGCs in microbial genomes. nih.govfrontiersin.orggithub.iowur.nl It uses a rule-based approach to identify various types of biosynthetic pathways by searching for core biosynthetic functions and associated genes. wur.nl antiSMASH can perform in-depth analyses for specific BGC classes like NRPS and PKS, providing details on predicted biosynthetic steps and potential products. wur.nl RAST (Rapid Annotation using Subsystem Technology) is another annotation system that can be used in conjunction with BGC analysis tools. github.io Tools like BiG-SCAPE and CORASON further facilitate the comparison and classification of identified BGCs based on sequence similarity and evolutionary relationships. nih.gov These approaches allow researchers to not only identify potential this compound BGCs but also to gain initial insights into the type of compound being produced and its potential novelty by comparing it to known clusters in databases like MIBiG and BiG-FAM. nih.govsecondarymetabolites.orgbioinformatics.nl

Characterization of Key Biosynthetic Enzymes and Their Catalytic Mechanisms

Once the this compound BGC is identified, the individual genes within the cluster are analyzed to predict the functions of the encoded proteins, which are the biosynthetic enzymes. Characterizing these enzymes is crucial for understanding the step-by-step process of this compound biosynthesis. This involves studying their catalytic mechanisms, substrate specificities, and how they interact with other enzymes in the pathway. Enzymes involved in natural product biosynthesis often employ novel and complex catalytic strategies. auburn.edumdpi.commit.edu For example, some enzymes utilize radical mechanisms, while others employ specific catalytic triads or metal cofactors to facilitate chemical transformations. auburn.edumdpi.comnih.govmdpi.com Detailed biochemical studies, including enzyme assays and structural analyses, are necessary to fully elucidate the roles of these key enzymes in the assembly of the this compound structure.

Precursor Incorporation Studies and Metabolic Labeling in this compound Biosynthesis

To understand the building blocks and intermediates involved in this compound biosynthesis, precursor incorporation studies and metabolic labeling experiments are performed. Metabolic labeling involves feeding cells with isotopically labeled or chemically modified precursors and tracking their incorporation into the final product. nih.govcreative-proteomics.comthermofisher.com This technique utilizes the cell's natural biosynthetic machinery to incorporate detectable tags into biomolecules during their synthesis. creative-proteomics.comthermofisher.com For example, using stable isotopes like 13C-labeled glucose can help map metabolic fluxes and identify which primary metabolites are channeled into the this compound biosynthetic pathway. creative-proteomics.com Chemically tagged analogs, such as azido-modified sugars, can also be incorporated and subsequently detected using techniques like click chemistry. nih.govthermofisher.comnih.gov By analyzing which labeled precursors are incorporated into this compound, researchers can deduce the origin of different parts of the molecule and identify key intermediates in the pathway.

Genetic Engineering and Pathway Manipulations for Enhanced this compound Production or Diversification

Genetic engineering techniques can be applied to manipulate the this compound biosynthetic pathway for various purposes, including increasing production yields, generating structural analogs, or activating silent gene clusters. nih.govnih.govwikipedia.orggoogle.comyourgenome.org This involves altering the genetic makeup of the producing organism or a heterologous host. wikipedia.orggoogle.com

Heterologous Expression of this compound Biosynthetic Genes

Heterologous expression involves transferring the this compound BGC or specific genes from the cluster into a different host organism. frontiersin.orgnih.govnih.govwikipedia.org This is particularly useful when the native producer is difficult to cultivate or genetically manipulate. nih.govnih.govfrontiersin.org Expressing the genes in a well-characterized and easily manipulated host, such as Escherichia coli or Streptomyces species, can facilitate pathway characterization and scale-up of production. frontiersin.orgfrontiersin.org Successful heterologous expression requires careful selection of the host and optimization of genetic elements to ensure efficient transcription, translation, and proper folding and function of the biosynthetic enzymes. nih.govwikipedia.orgfrontiersin.org It can also help activate BGCs that are silent in their native host under laboratory conditions. frontiersin.orgnih.govnih.gov

Rational Design for Biosynthetic Pathway Optimization

Rational design involves making targeted modifications to the biosynthetic pathway based on a detailed understanding of the enzymes and steps involved. wur.nlcreative-proteomics.comthermofisher.comnih.govnih.govrsc.orgrsc.org This can include modifying enzyme active sites to alter substrate specificity, introducing mutations to improve catalytic efficiency, or altering regulatory elements to enhance gene expression. nih.govnih.gov Computational modeling and simulation can aid in rational design by predicting the effects of genetic modifications on metabolic flux and product yield. nih.govrsc.org The goal is to optimize the pathway for increased production of this compound or to direct the pathway towards the synthesis of desired structural variants. wur.nlcreative-proteomics.comthermofisher.comnih.gov

Molecular Mechanism of Action of Glomecidin

Unraveling Glomecidin's Molecular Targets within Cellular Systems

The precise molecular targets of this compound, a novel cyclic tetrapeptide antibiotic, remain an area of active investigation. While its antifungal properties are established, the specific cellular components with which it directly interacts to exert its effects have not been fully elucidated in publicly available research. As a member of the broader class of antifungal peptides, it is hypothesized that this compound may share mechanisms common to this group, such as interaction with the fungal cell membrane or intracellular components. However, specific experimental evidence detailing these interactions for this compound is not yet available.

Target Identification Methodologies (e.g., Chemical Proteomics, Affinity Chromatography, Genetic Screens)

The identification of molecular targets for novel compounds like this compound typically employs a range of sophisticated techniques. Methodologies that could be applied to pinpoint this compound's binding partners include:

Chemical Proteomics: This approach utilizes a chemically modified version of this compound as a "bait" to capture its interacting proteins from a complex cellular mixture. The captured proteins are then identified using mass spectrometry, providing a snapshot of the potential target proteins.

Affinity Chromatography: In this method, this compound is immobilized on a solid support matrix. A cellular lysate is then passed over this matrix, allowing proteins with an affinity for this compound to bind. These bound proteins can then be eluted and identified.

Genetic Screens: These screens involve creating a library of mutant fungal cells, each with a single gene alteration. By exposing this library to this compound, researchers can identify mutants that show either increased resistance or sensitivity to the compound. The genes mutated in these strains can then point towards the molecular target or pathway affected by this compound.

While these are standard and powerful techniques for target identification, their specific application to this compound has not been detailed in the available scientific literature.

In vitro Target Validation Strategies

Once potential targets are identified, their direct interaction with this compound must be validated through in vitro assays. These strategies are crucial to confirm a direct cause-and-effect relationship. Potential validation strategies could include:

Surface Plasmon Resonance (SPR): This technique can measure the binding affinity and kinetics between this compound and a purified potential target protein in real-time.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of this compound to its target, providing thermodynamic data about the interaction.

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor.

Specific in vitro validation data for this compound's molecular targets is not currently present in the public research domain.

Investigation of this compound's Interaction with Subcellular Components

The investigation into how this compound interacts with the various components within a fungal cell is essential to fully understand its antifungal mechanism. This includes its effects on cellular membranes, the synthesis of essential macromolecules, and the intricate signaling pathways that govern cellular functions.

Effects on Membrane Integrity and Permeability

Many antifungal peptides exert their effects by disrupting the fungal cell membrane. It is plausible that this compound may also function in this manner. Potential effects on membrane integrity and permeability could involve:

Pore Formation: this compound might insert itself into the fungal cell membrane, forming pores or channels that disrupt the normal flow of ions and small molecules, leading to a loss of cellular homeostasis.

Membrane Thinning or Disruption: The interaction of this compound with the lipid bilayer could lead to structural changes, such as thinning or the formation of micelles, which would compromise the membrane's barrier function.

A review of antifungal peptides from actinomycetes suggests that they can increase the permeability of the fungal cell membrane, leading to electrolyte leakage and cell death researchgate.net. However, this review does not specifically present experimental data for this compound.

Modulation of Macromolecular Synthesis (DNA, RNA, Protein)

Another potential mechanism of action for antifungal compounds is the inhibition of essential biosynthetic processes. This compound could potentially interfere with:

DNA Replication: It might inhibit enzymes crucial for DNA synthesis, thereby preventing cell division and proliferation.

RNA Transcription: this compound could block the transcription of genetic information from DNA to RNA, halting the production of essential proteins.

Protein Translation: The compound might interfere with the function of ribosomes, the cellular machinery responsible for protein synthesis.

While the general mechanisms of action for bioactive peptides can include the inhibition of DNA, RNA, and protein synthesis, specific studies demonstrating these effects for this compound are not available.

Impact on Cellular Signaling Pathways

Cellular signaling pathways are complex networks that regulate a multitude of cellular processes, including growth, stress response, and virulence. It is conceivable that this compound could disrupt these pathways by:

Inhibiting Key Kinases or Phosphatases: These enzymes are critical components of many signaling cascades, and their inhibition could have widespread effects on the cell.

Interfering with Receptor-Ligand Interactions: this compound might block the binding of signaling molecules to their receptors on the cell surface.

Currently, there is no specific information available in the scientific literature detailing the impact of this compound on any particular fungal cellular signaling pathways.

Enzymatic Inhibition or Activation Profiles by this compound

Currently, there is a notable absence of specific data in publicly accessible scientific literature detailing the enzymatic inhibition or activation profiles of this compound. Research into the specific molecular targets of this antifungal peptide is likely ongoing. In general, antifungal agents can exert their effects through various mechanisms, including the inhibition of enzymes crucial for fungal cell wall synthesis, disruption of cell membrane integrity, or interference with essential metabolic pathways.

Future research will need to employ a range of biochemical and enzymatic assays to identify the specific enzymes that are modulated by this compound. These studies would typically involve screening this compound against a panel of fungal enzymes to determine its inhibitory or activating effects. The determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ), will be crucial in quantifying its potency and selectivity.

Table 1: Putative Enzymatic Targets for Antifungal Peptides

| Enzyme Class | Function in Fungi | Potential Effect of Inhibition |

| Chitin Synthase | Catalyzes the synthesis of chitin, a key component of the fungal cell wall. | Weakening of the cell wall, leading to osmotic instability and cell lysis. |

| β-(1,3)-Glucan Synthase | Essential for the synthesis of β-(1,3)-glucan, another critical component of the fungal cell wall. | Compromised cell wall integrity, resulting in fungal cell death. |

| Ergosterol Biosynthesis Enzymes | Involved in the synthesis of ergosterol, a vital component of the fungal cell membrane. | Disruption of membrane fluidity and function, leading to increased permeability and cell leakage. |

| Topoisomerases | Regulate the topology of DNA during replication and transcription. | Inhibition of DNA replication and cell division. |

This table represents potential targets for antifungal peptides in general and is not based on specific data for this compound.

Structure-Activity Relationship (SAR) Studies for this compound's Molecular Effects

The goal of such studies would be to identify the key structural features—the pharmacophore—responsible for its antifungal activity. This knowledge would be instrumental in the rational design of more potent and selective this compound derivatives with improved therapeutic properties.

Table 2: Potential Structural Modifications for SAR Studies of Cyclic Peptides

| Modification Site | Type of Modification | Potential Impact on Activity |

| Amino Acid Residues | Substitution with natural or unnatural amino acids. | Alteration of binding affinity, selectivity, and metabolic stability. |

| Peptide Backbone | N-methylation, introduction of conformational constraints. | Increased resistance to enzymatic degradation and modulation of conformation. |

| Side Chains | Modification of functional groups (e.g., size, polarity, charge). | Optimization of interactions with the biological target. |

| Ring Size | Contraction or expansion of the cyclic structure. | Influence on the overall conformation and target binding. |

This table outlines general strategies for SAR studies of cyclic peptides and does not reflect specific experimental data for this compound.

Synthetic Chemistry Endeavors and Analogues of Glomecidin

Total Synthesis Strategies for Glomecidin and its Stereoisomers

The total synthesis of a cyclic peptide like this compound, with a molecular formula of C27H37N7O7, requires careful planning and execution, particularly in the assembly of the linear precursor and the subsequent cyclization step. nih.gov

Linear and Convergent Synthetic Routes

The construction of the linear tetrapeptide precursor to this compound can be approached through two primary strategies: linear synthesis and convergent synthesis.

A comparison of these two strategies is presented in the table below:

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Stepwise addition of single amino acid residues. | Conceptually simple. | Lower overall yield, accumulation of side products. |

| Convergent Synthesis | Synthesis of peptide fragments followed by their coupling. | Higher overall yield, easier purification of intermediates. | Requires more strategic planning of fragment synthesis. |

Challenges and Innovations in Macrocyclization Approaches

The final and often most challenging step in the synthesis of cyclic peptides is the macrocyclization of the linear precursor. This intramolecular reaction is often in competition with intermolecular polymerization, leading to the formation of undesired cyclic dimers and oligomers.

Challenges in Macrocyclization:

Ring Strain: The formation of a 12-membered ring in a tetrapeptide can be enthalpically and entropically disfavored due to significant ring strain.

Oligomerization: At higher concentrations, intermolecular reactions can dominate, leading to the formation of cyclic polymers instead of the desired monomeric cyclic peptide.

Epimerization: The activation of the C-terminal carboxylic acid for cyclization can sometimes lead to the loss of stereochemical integrity at the adjacent chiral center.

Innovations to Overcome Challenges:

High-Dilution Conditions: Performing the cyclization reaction at very low concentrations (pseudo-dilution) favors the intramolecular reaction over intermolecular polymerization.

Turn-Inducing Elements: The incorporation of specific amino acids (e.g., proline or D-amino acids) into the linear precursor can pre-organize the peptide into a conformation that facilitates cyclization.

Novel Cyclization Reagents: The development of new and efficient coupling reagents can promote rapid macrolactamization while minimizing side reactions such as epimerization. Recent advancements in "CyClick" chemistry, for instance, utilize a backbone amide activation strategy for the synthesis of strained cyclic tetrapeptides. emorychem.sciencenih.gov This method involves a two-step process of forming a larger, lower-energy cyclic imine intermediate which then undergoes a ring contraction to the desired 12-membered ring, effectively bypassing the high energy barrier of direct cyclization. emorychem.sciencenih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

The development of this compound analogues is crucial for exploring its full therapeutic potential and for understanding the key structural features responsible for its antifungal activity.

Modification of Amino Acid Residues and Peptide Linkages

Systematic modification of the amino acid residues and the peptide backbone of this compound can provide valuable insights into its structure-activity relationship.

Amino Acid Modifications:

Alanine (B10760859) Scanning: Sequentially replacing each amino acid residue with alanine can help identify which side chains are critical for biological activity.

Substitution with Non-proteinogenic Amino Acids: Introducing unnatural amino acids can enhance proteolytic stability, modulate conformation, and introduce novel functionalities.

Stereochemical Modifications: The synthesis of diastereomers by incorporating D-amino acids can have a profound impact on the peptide's three-dimensional structure and its interaction with biological targets.

Peptide Linkage Modifications:

N-methylation: Methylation of the amide nitrogens can increase metabolic stability and influence the peptide's conformational preferences.

Pseudopeptides: Replacing amide bonds with isosteres (e.g., esters, thioamides, or reduced amides) can alter the peptide's susceptibility to enzymatic degradation and its hydrogen-bonding capabilities. Site-selective editing of the peptide backbone is a growing field that allows for precise chemical alterations. rsc.org

The table below summarizes potential modifications and their expected impact:

| Modification Type | Example | Potential Impact |

| Side Chain | Alanine Scanning | Identify key residues for activity |

| D-Amino Acid Substitution | Alter conformation and proteolytic stability | |

| Non-proteinogenic Residues | Enhance stability, introduce new functionalities | |

| Backbone | N-Methylation | Increase metabolic stability, alter conformation |

| Amide Bond Isosteres | Improve stability, modify H-bonding |

Non-Peptide Scaffolds Inspired by this compound's Pharmacophore

Identifying the key pharmacophoric elements of this compound—the spatial arrangement of functional groups essential for its antifungal activity—can guide the design of non-peptide mimetics. These peptidomimetics aim to reproduce the biological activity of the parent peptide while offering improved pharmacokinetic properties, such as oral bioavailability and metabolic stability. rsc.org

The design process for non-peptide scaffolds typically involves:

Pharmacophore Modeling: Computational studies to identify the essential functional groups and their 3D orientation.

Scaffold Hopping: Replacing the peptide backbone with a non-peptidic framework that can present the key functional groups in the correct spatial arrangement.

Synthesis and Biological Evaluation: Chemical synthesis of the designed mimetics and testing for antifungal activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogues for Molecular Target Engagement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues relates to their biological activity. By systematically modifying the structure and observing the effect on antifungal potency, researchers can build a comprehensive model of the pharmacophore.

The data generated from SAR studies, such as the Minimum Inhibitory Concentration (MIC) against various fungal strains, is crucial for:

Identifying Key Structural Features: Determining which parts of the molecule are essential for activity, which contribute to potency, and which can be modified to improve properties like selectivity or stability.

Guiding Further Analogue Design: The insights gained from SAR studies inform the next cycle of rational design, leading to the development of more potent and effective antifungal agents.

Understanding the Mechanism of Action: Correlating structural changes with biological effects can provide clues about the molecular target of this compound and how it exerts its antifungal properties.

While specific SAR data for this compound is not yet publicly available, the systematic approach outlined above provides a clear roadmap for future investigations into this promising antifungal agent.

Development of Novel Synthetic Methodologies for this compound-Related Structures

The synthesis of complex natural products like this compound, a pyridone alkaloid, has spurred the development of innovative and efficient chemical methodologies. Traditional synthetic routes can be lengthy and low-yielding, prompting chemists to explore advanced techniques that can accelerate the construction of the core pyridone scaffold and its analogues. These modern methods aim to improve reaction efficiency, reduce waste, and enable the rapid generation of diverse molecular structures for biological evaluation. Techniques such as microwave-assisted synthesis, photochemistry, parallel synthesis, and automation are at the forefront of these endeavors, offering powerful tools for accessing this compound-related compounds.

Microwave-Assisted Synthesis and Photochemistry

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. tandfonline.com By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. nih.gov For the synthesis of this compound-related pyridone structures, microwave technology has been applied to key cyclocondensation reactions. researchgate.netsemanticscholar.org

One notable application is in multicomponent reactions (MCRs), such as the Biginelli reaction, which can assemble complex heterocyclic scaffolds in a single step. nih.gov Under microwave irradiation, these reactions can often be completed in minutes rather than hours, and frequently under solvent-free conditions, enhancing their green chemistry profile. researchgate.netorganic-chemistry.org For instance, the synthesis of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones, a core structure related to this compound, has been achieved with excellent yields and high purity using microwave-assisted, solvent-free conditions. researchgate.net These methods provide rapid access to valuable heterocyclic compounds from readily available starting materials. researchgate.net

The table below compares conventional and microwave-assisted approaches for the synthesis of pyridone derivatives, illustrating the typical improvements observed with MAOS.

| Reaction Type | Conventional Method Conditions | Conventional Yield | Microwave Conditions | Microwave Yield | Fold Time Reduction | Reference |

| Biginelli Reaction | Reflux in EtOH/AcOH, 12-24 h | 60-80% | 120°C, 10 min | 92% | ~72-144x | nih.gov |

| Hantzsch Pyridine Synthesis | Reflux, several hours | Variable | 170°C, 10-20 min | Up to 98% | Significant | organic-chemistry.org |

| Pictet–Spengler Reaction | Conventional heating, 72 h | 74-86% | Microwave heating, 5 h | 73-83% | ~14x | mdpi.com |

| 2-Quinolinone Synthesis | Conventional heating, 4 h | Moderate | 130°C, 10 s | 33-45% | ~1440x | nih.gov |

This table presents generalized data compiled from multiple sources to illustrate the advantages of microwave-assisted synthesis.

Photochemistry

Photochemical reactions, which use light to initiate chemical transformations, offer unique pathways to complex molecular architectures that are often inaccessible through thermal methods. nih.govfrontiersin.org The energy provided by photons can generate highly reactive excited states, enabling unique cycloadditions, rearrangements, and bond-forming reactions. nih.gov In the context of natural product synthesis, photochemistry is a powerful tool for constructing intricate polycyclic frameworks with high efficiency. scribd.comnih.gov

For this compound-related structures, photochemical strategies can be envisioned for building the core pyridone ring or for introducing complex stereochemistry. Key photochemical transformations applicable to this class of compounds include:

[2+2] Photocycloadditions: This reaction can form cyclobutane (B1203170) rings from two olefinic units, which can then be elaborated into more complex structures. princeton.edu

[6π] Photocyclizations: These reactions are used to form six-membered rings and have been employed in the synthesis of various indole (B1671886) alkaloids and other heterocyclic natural products. scribd.com

Photochemical Rearrangements: Light can induce unique molecular rearrangements, allowing for the transformation of simple starting materials into complex scaffolds. acs.org

The application of photochemical methods has been demonstrated in the synthesis of pyridone-containing tetracycles, which serve as inhibitors for certain protein kinases. openalex.org Such strategies highlight the potential of light-induced transformations to rapidly build molecular complexity relevant to the synthesis of this compound and its analogues. nih.gov

Parallel Synthesis and Automated Techniques

The exploration of structure-activity relationships (SAR) for bioactive compounds like this compound requires the synthesis of numerous analogues. Parallel synthesis and automated techniques are indispensable for this purpose, enabling the rapid generation of large, organized collections of related compounds, known as chemical libraries. bioduro.comspirochem.com

Parallel Synthesis

Parallel synthesis involves conducting multiple, separate reactions simultaneously. bioduro.com Unlike combinatorial chemistry which often uses "split-and-pool" methods to create mixtures, parallel synthesis typically produces discrete compounds in spatially addressed arrays, such as 96-well plates. uniroma1.it This approach allows for the systematic variation of different parts of a molecule's structure. For the synthesis of a this compound library, a core pyridone scaffold could be prepared in bulk and then distributed into an array of reaction vessels. Different building blocks (e.g., various aldehydes, amines, or acylating agents) could then be added to each vessel to generate a library of unique analogues. spirochem.com

This methodology significantly accelerates the process of identifying and optimizing lead compounds by allowing medicinal chemists to explore a wider chemical space more efficiently. spirochem.com

Automated Techniques

Automation plays a crucial role in modern parallel synthesis. Liquid-handling robots and automated synthesis platforms can perform repetitive tasks such as dispensing reagents, controlling reaction temperatures, and performing work-ups and purifications with high precision and throughput. uniroma1.it These automated systems are essential for managing the large number of reactions involved in library synthesis and for ensuring reproducibility. bioduro.com By integrating automated synthesis with high-throughput screening, the drug discovery process can be significantly streamlined, from initial hit identification to lead optimization.

The table below outlines the key features and applications of these high-throughput techniques in the context of synthesizing this compound analogues.

| Technique | Principle | Key Advantages | Application to this compound Analogues |

| Parallel Synthesis | Simultaneous synthesis of individual compounds in separate reaction vessels. | Rapid generation of compound libraries; systematic exploration of SAR; simplifies compound identification. | Creation of libraries with diverse substituents on the this compound pyridone core to probe biological activity. |

| Automated Synthesis | Use of robotics and computer control for chemical synthesis. | High throughput and precision; reduced manual labor; enhanced reproducibility. | Automated dispensing of reagents and purification for large-scale library production of this compound-related structures. |

By leveraging these advanced synthetic methodologies, researchers can overcome many of the challenges associated with complex natural product synthesis, paving the way for the efficient production and biological investigation of this compound and its novel analogues.

Advanced Research Methodologies in Glomecidin Studies

Cellular Assays for Investigating Glomecidin's Fundamental Biological Activities

Cellular assays are foundational in early-stage drug discovery, providing critical insights into a compound's biological effects in a controlled environment. For a novel agent like this compound, these assays are the first step in understanding its antifungal potential and mechanism of action.

To accurately predict the in vivo efficacy of an antifungal compound, it is crucial to move beyond standard laboratory cell lines and develop more physiologically relevant models. These models aim to mimic the complex environment of a host infection. For a compound like this compound, this would involve co-culture systems of fungal and human cells to assess its selectivity and impact on the host-pathogen interaction.

Three-dimensional (3D) cell culture models, such as spheroids or organoids, are increasingly used to replicate the architecture of human tissues. For instance, studying this compound's effect on Candida albicans within an engineered human oral mucosa model would provide more translatable data than traditional liquid cultures. These advanced models can offer a better understanding of drug penetration, efficacy within a complex biological matrix, and potential host cell toxicity.

Example of Physiologically Relevant Models for Antifungal Studies

| Model Type | Description | Relevance for this compound Studies |

|---|---|---|

| Co-culture Systems | Growing fungal cells (e.g., Aspergillus fumigatus) with human lung epithelial cells. | Assesses this compound's ability to inhibit fungal growth without harming host cells. |

| 3D Spheroids | Fungal cells grown in a three-dimensional structure that can mimic biofilms. | Evaluates this compound's efficacy against difficult-to-treat fungal biofilms. |

| Organ-on-a-chip | Microfluidic devices lined with human cells to simulate organ-level physiology. | Could be used to study this compound's effects in a simulated human tissue environment. |

High-throughput screening (HTS) is a critical technology in drug discovery that allows for the rapid assessment of large libraries of chemical compounds. In the context of this compound, HTS would be instrumental in identifying analogues with improved antifungal activity, reduced toxicity, or more favorable pharmacokinetic properties.

HTS assays for antifungal discovery are typically performed in microtiter plates (96-, 384-, or 1536-well formats) and rely on automated liquid handling and detection systems. A common approach is a cell-based assay where fungal growth is measured by changes in optical density or by using a metabolic indicator dye that changes color in the presence of viable cells. For this compound and its analogues, such a screen would quickly identify compounds that inhibit fungal proliferation. More sophisticated HTS formats could involve reporter gene assays, where inhibition of a specific fungal pathway by a compound results in a measurable signal, such as luminescence or fluorescence.

Understanding how a compound like this compound exerts its antifungal effect is crucial for its development. A variety of in vitro assays are used to elucidate the mechanism of action. For an antifungal, this could involve investigating its effects on the fungal cell wall, cell membrane, or essential metabolic pathways. For example, assays could be designed to determine if this compound inhibits key enzymes like β-(1,3)-glucan synthase, a common target for antifungal drugs.

Equally important is the assessment of off-target interactions, which can lead to unwanted side effects. In vitro profiling against a panel of human receptors, enzymes, and ion channels is a standard practice to identify potential liabilities early in the discovery process. Techniques such as affinity chromatography or proteomic approaches can be used to identify the molecular targets of this compound in both fungal and human cells, providing a comprehensive view of its selectivity and potential for off-target effects.

Illustrative Data Table for Off-Target Screening (Note: This is an example of the type of data generated and does not represent actual findings for this compound.)

| Target Class | Specific Target | This compound Activity (IC50) |

|---|---|---|

| Human Kinases | EGFR | > 10 µM |

| Src | > 10 µM | |

| Human GPCRs | β2-adrenergic receptor | > 10 µM |

| Dopamine D2 receptor | > 10 µM |

| Human Ion Channels | hERG | > 10 µM |

Application of Non-Human Preclinical Research Models for Mechanistic Insights

While in vitro assays provide valuable initial data, the complex interactions within a living organism can only be studied using preclinical research models. These models are indispensable for understanding the in vivo behavior of a new chemical entity like this compound.

The choice of an animal model is dependent on the specific biological question being addressed. For antifungal research, rodent models (mice and rats) are commonly used due to their well-characterized genetics and the availability of immunocompromised strains that are susceptible to fungal infections. For instance, a neutropenic mouse model of disseminated candidiasis would be appropriate to evaluate the in vivo efficacy of this compound against systemic Candida infections.

For studying topical antifungal activity, a guinea pig model of dermatophytosis could be employed. Larger animal models, such as rabbits or non-human primates, may be used in later stages of preclinical development to investigate pharmacokinetics and toxicology in a system that more closely resembles human physiology. The validation of these models involves ensuring that the course of infection and the response to standard-of-care antifungal agents are consistent and reproducible.

Pharmacodynamics is the study of what a drug does to the body. In vivo pharmacodynamic studies for an antifungal like this compound would aim to correlate the drug concentration at the site of infection with its antifungal effect over time. This involves collecting tissue samples from infected animals at various time points after treatment to measure both the drug concentration and the remaining fungal burden.

These studies help to determine the optimal dosing regimen to achieve a therapeutic effect while minimizing toxicity. Key pharmacodynamic parameters, such as the ratio of the maximum drug concentration to the minimum inhibitory concentration (Cmax/MIC) or the time the drug concentration remains above the MIC (T>MIC), are determined to predict clinical efficacy.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Candida albicans |

Advanced Imaging and Biomarker Discovery in Animal Models

Research into the application of advanced imaging techniques for the in vivo study of this compound in animal models has not been documented in publicly available scientific literature. Consequently, there are no established imaging protocols or findings related to the use of modalities such as positron emission tomography (PET), magnetic resonance imaging (MRI), computed tomography (CT), or optical imaging to visualize the distribution, target engagement, or pharmacodynamic effects of this compound.

Similarly, the field of biomarker discovery in the context of this compound administration in animal models remains unexplored. There is a lack of published studies on the use of transcriptomics, proteomics, or metabolomics to identify and validate biomarkers that could indicate the biological response to this compound, its mechanism of action, or its efficacy in preclinical models of disease.

Computational Chemistry and Bioinformatics in this compound Research

The application of computational chemistry and bioinformatics tools to investigate the properties and interactions of this compound is not described in the available scientific literature. This indicates a significant gap in the in silico characterization of this compound.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

There are no published studies that have employed molecular docking or molecular dynamics simulations to predict or analyze the interaction of this compound with potential biological targets. As a result, the binding modes, affinity, and stability of this compound within the active sites of proteins or other macromolecules have not been computationally elucidated. The absence of such research means that there is no data on the specific amino acid residues or other molecular components that may be crucial for this compound's potential biological activity.

In Silico Prediction of Biosynthetic Pathways and Enzyme Function

The biosynthetic pathway of this compound has not been the subject of in silico prediction, according to a review of available research. Computational tools and algorithms have not been applied to identify the gene clusters responsible for its production in its native organism. Furthermore, there is no information available from bioinformatics studies on the function of enzymes that may be involved in the biosynthesis of this compound.

Machine Learning Approaches for Synthesis Planning and Property Prediction

A survey of current scientific and technical literature reveals no instances of machine learning models being developed or utilized for the planning of this compound synthesis. Similarly, there is no evidence of machine learning algorithms being applied to predict the physicochemical or biological properties of this compound. This suggests that the potential of artificial intelligence in optimizing the production and characterizing the features of this compound has not yet been explored.

Future Directions and Unexplored Avenues in Glomecidin Research

Elucidation of Regulatory Mechanisms Governing Glomecidin Biosynthesis

A fundamental goal in this compound research is to understand the intricate regulatory networks that control its production in the host organism, Streptomyces glomeratus. The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), provisionally named glm. Early genomic analyses have identified this cluster, but the specific functions of its regulatory genes are not yet fully understood. Future research will focus on characterizing these regulators to enable rational engineering of the biosynthetic pathway for improved yields and the generation of novel derivatives.

Key areas of investigation will include:

Characterization of Pathway-Specific Regulators: The glm cluster contains several putative regulatory genes, including a Streptomyces antibiotic regulatory protein (SARP)-family activator and a TetR-family repressor. Elucidating their specific roles through gene knockout and overexpression studies is a primary objective.

Influence of Global Regulators: The impact of global metabolic signals, such as phosphate and nitrogen availability, on this compound production remains to be explored. Identifying how two-component systems, like PhoR-PhoP, might interact with the glm cluster's promoters could reveal new strategies for optimizing fermentation conditions. mdpi.com

Hierarchical Control and Crosstalk: Research into other complex natural products has shown that regulatory cascades, where one regulator controls another, are common. mdpi.com Investigating the potential hierarchical relationship between the SARP and TetR regulators within the glm cluster will be crucial for a complete understanding of the control system.

Table 1: Putative Regulatory Genes in the this compound (glm) Biosynthetic Gene Cluster

| Gene | Putative Function | Homology | Predicted Role in Biosynthesis |

|---|---|---|---|

| glmR1 | SARP-family transcriptional activator | AfsR, RedD | Positive regulator, activates structural genes |

| glmR2 | TetR-family transcriptional repressor | ActR, CprB | Negative regulator, represses own expression and possibly structural genes |

| glmLux | LuxR-family solo regulator | Dbv3 | Positive regulator, potentially responding to quorum sensing signals |

Discovery of Novel Biological Activities and Molecular Pathways of this compound

While the primary antimicrobial activity of this compound is established, its full therapeutic potential is likely untapped. Many natural products exhibit a range of secondary biological activities. A comprehensive screening of this compound against diverse biological targets is necessary to uncover novel applications. This exploration will involve high-throughput screening against various cell lines, enzymatic assays, and receptor binding studies.

Future research will aim to:

Expand the Scope of Bioactivity Screening: Testing this compound against panels of cancer cell lines, viruses, and fungi to identify potential anticancer, antiviral, or antifungal properties.

Identify Specific Molecular Targets: Once a novel bioactivity is confirmed, identifying the precise molecular target is paramount. Techniques such as affinity chromatography, yeast two-hybrid screening, and thermal shift assays will be employed to pinpoint the protein or pathway with which this compound interacts.

Elucidate Downstream Signaling Pathways: Following target identification, understanding the downstream effects on cellular signaling is essential. This involves investigating this compound's impact on key pathways such as MAPK, VEGF, or estrogen signaling, which are often modulated by bioactive compounds. researchgate.net

Table 2: Potential Novel Biological Activities and Associated Molecular Pathways for this compound

| Potential Activity | Target Cell/Organism | Potential Molecular Pathway | Method of Investigation |

|---|---|---|---|

| Anticancer | Human Bladder Cancer Cell Line | ErbB Signaling Pathway researchgate.net | Cell viability assays, Western blot for ErbB phosphorylation |

| Antiviral | Influenza Virus | Viral Neuraminidase Inhibition | Enzyme inhibition assay, plaque reduction assay |

| Immunomodulatory | Human T-cells | Calcineurin/NFAT Signaling | Cytokine expression analysis (ELISA), reporter gene assays |

Rational Design of Next-Generation this compound Analogues with Tuned Molecular Specificity

The native structure of this compound provides a scaffold for chemical modification to enhance its potency, improve its pharmacokinetic properties, and reduce potential off-target effects. A rational design approach, informed by structure-activity relationship (SAR) studies, will guide the synthesis of next-generation this compound analogues. mdpi.comyoutube.com

The process will involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives with systematic modifications at key functional groups to determine which parts of the molecule are essential for its biological activity. nih.govrsc.orgrsc.org

Computational Modeling and Docking: Using the three-dimensional structure of this compound's molecular target (once identified) to computationally model interactions and predict which modifications would enhance binding affinity and specificity.

Synthetic Biology Approaches: Engineering the glm biosynthetic pathway to produce novel analogues directly. nih.govresearchgate.netresearchgate.net This can be achieved by introducing genes from other biosynthetic pathways to add new chemical moieties to the this compound core. nih.gov

Table 3: Proposed this compound Analogues and Their Design Rationale

| Analogue ID | Modification | Rationale | Predicted Outcome |

|---|---|---|---|

| GLO-002 | Addition of a dimethylamino group | Increase water solubility and cell permeability | Enhanced bioavailability |

| GLO-003 | Replacement of a methyl group with a cyclopropyl ring | Introduce conformational rigidity to enhance target binding | Increased potency and specificity |

| GLO-004 | Halogenation (Fluorine) at a key aromatic ring | Modulate electronic properties to improve target interaction | Altered target-binding kinetics |

Integration of Omics Data for Comprehensive Understanding of this compound's Cellular Impact

To gain a holistic view of how this compound affects cellular systems, an integrated multi-omics approach is essential. nih.govnih.gov By combining transcriptomics, proteomics, and metabolomics data, researchers can map the global cellular response to this compound treatment. This systems-level understanding can reveal unexpected mechanisms of action, identify biomarkers of efficacy, and predict potential toxicity. mdpi.com

Future work in this area will focus on:

Transcriptomics: Using RNA-Seq to analyze changes in gene expression in cells treated with this compound, revealing which genes and pathways are up- or down-regulated. nih.govresearchgate.net

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein abundance and post-translational modifications, providing a direct link between gene expression changes and functional cellular machinery.

Metabolomics: Analyzing the cellular metabolome to identify shifts in metabolic pathways, which can indicate how the cell adapts to the stress induced by the compound. nih.govnih.govnih.govnih.gov

Data Integration: Utilizing advanced bioinformatics tools to integrate these disparate datasets, creating comprehensive models of this compound's cellular impact and identifying key nodes in the response network. nih.govcncb.ac.cn

Table 4: Hypothetical Multi-Omics Signature of this compound Treatment in a Target Bacterium

| Omics Layer | Key Finding | Implication |

|---|---|---|

| Transcriptomics | Upregulation of cell wall stress response genes | This compound likely interferes with cell wall integrity |

| Proteomics | Downregulation of key ATP synthase subunits | Disruption of cellular energy production |

| Metabolomics | Accumulation of cell wall precursor molecules (e.g., UDP-GlcNAc) | Inhibition of a key step in peptidoglycan synthesis |

Development of Advanced Analytical Tools for Real-time this compound Monitoring in Biological Systems

The ability to track the concentration and localization of this compound in real-time within biological systems is crucial for understanding its mechanism of action, pharmacokinetics, and pharmacodynamics. Current methods rely on sample extraction and chromatographic analysis, which lack spatial and temporal resolution. The development of novel analytical tools is a key future direction.

Priorities in this area include:

Fluorescent Probes: Designing and synthesizing fluorescently-labeled this compound analogues that retain biological activity. These probes would allow for direct visualization of the compound's uptake, distribution, and target engagement within living cells using advanced microscopy techniques.

Genetically Encoded Biosensors: Engineering fluorescent proteins or transcription factor-based systems that respond to the presence of this compound. nih.gov These biosensors, when expressed in a host or target cell, could report on the intracellular concentration of the compound in real-time.